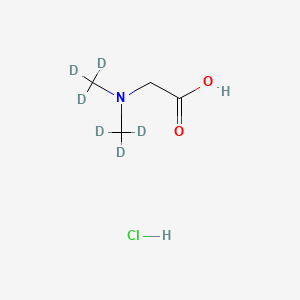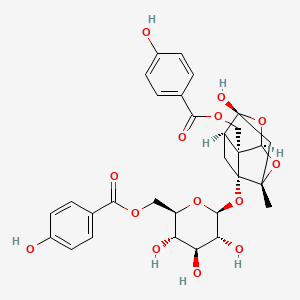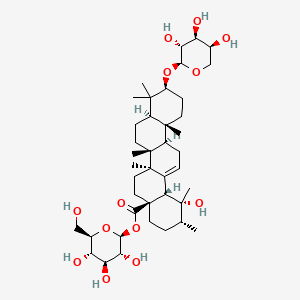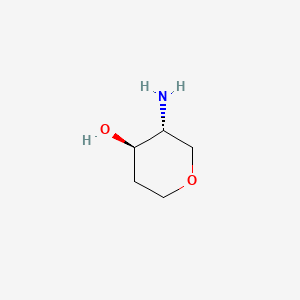
N,N-Dimethyl-d6-glycine hydrochloride
Descripción general
Descripción
“N,N-Dimethyl-d6-glycine hydrochloride” is a labeled analogue of N,N-Dimethylglycine . It is also known as N-Methylsarcosine-dimethyl-d6 hydrochloride . It has a molecular weight of 145.62 g/mol . It is found naturally in plant and animal cells and in certain foods such as beans, cereal grains, and liver .
Synthesis Analysis
“N,N-Dimethyl-d6-glycine hydrochloride” may be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant. Hydrochloric acid is added thereafter to give the hydrochloride salt .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-d6-glycine hydrochloride” is C4H10ClNO2 . The InChI representation is InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; . The canonical SMILES representation is CN(C)CC(=O)O.Cl and the isomeric SMILES representation is [2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl .
Chemical Reactions Analysis
“N,N-Dimethyl-d6-glycine hydrochloride” is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase .
Physical And Chemical Properties Analysis
“N,N-Dimethyl-d6-glycine hydrochloride” is a solid substance . It has a boiling point of 190-192 °C (lit.) . The assay is 98% (CP) .
Aplicaciones Científicas De Investigación
Stable Isotope Labeling
N,N-Dimethyl-d6-glycine hydrochloride: is used in stable isotope labeling, which is crucial for tracing the metabolic pathways of glycine in biological systems . The deuterium-labeled compound allows researchers to track the molecule without altering its normal biological function.
Biomarker in COPD
The compound has potential use as a biomarker for protein degradation in patients with Chronic Obstructive Pulmonary Disease (COPD). Its presence and quantity can indicate the extent of disease progression .
Amino Acid Methyltransferase Characterization
Researchers utilize N,N-Dimethyl-d6-glycine hydrochloride to identify, differentiate, and characterize amino acid methyltransferase enzymes. These enzymes are responsible for the methylation of amino acids, a critical process in epigenetic regulation .
Nutritional Supplement Research
The non-deuterated form of the compound, N,N-Dimethylglycine, has been studied as a nutritional supplement. It’s known to influence the immune response, boost physical and mental performance, and enhance cardiovascular function. The deuterated version could be used to understand the metabolic pathways of its non-deuterated counterpart .
Immunomodulation
In veterinary science, N,N-Dimethylglycine has shown promise as an immunomodulator. The deuterated form could be used in similar studies to further understand its role in modulating the immune system .
Metabolic Enhancer
The compound is referred to as a “metabolic enhancer” due to its ability to improve cellular metabolism and enhance oxygen utilization. This application is significant in research aimed at improving metabolic efficiency in various conditions .
Athletic Performance Enhancement
While its primary use is not in performance enhancement, the base compound, N,N-Dimethylglycine, has been utilized as an athletic performance enhancer. The deuterated form could help in studying its effects on metabolism during physical exertion .
Autism, Epilepsy, and Mitochondrial Disease Treatment
N,N-Dimethylglycine has been used in treatments for autism, epilepsy, or mitochondrial disease. The deuterated form, N,N-Dimethyl-d6-glycine hydrochloride , could be instrumental in research for these applications, providing insights into the efficacy and mechanisms of action .
Mecanismo De Acción
Target of Action
N,N-Dimethyl-d6-glycine hydrochloride, also known as N,N-DIMETHYL-D6-GLYCINE HCL, is a derivative of the amino acid glycine . It is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .
Mode of Action
It is known that it interacts with its targets, primarily enzymes involved in the methylation process . The compound’s interaction with these targets leads to changes in the methylation status of various substrates, influencing their function.
Biochemical Pathways
N,N-Dimethyl-d6-glycine hydrochloride is involved in the choline-to-glycine metabolism pathway . It acts as an intermediate metabolite in this pathway. The downstream effects of this pathway include the production of various metabolites essential for cellular functions.
Pharmacokinetics
Given its solubility in dmso and pbs , it can be inferred that it has good bioavailability
Result of Action
The molecular and cellular effects of N,N-Dimethyl-d6-glycine hydrochloride’s action are diverse, given its role as a methyl donor. It has been utilized as an athletic performance enhancer, immunostimulant, and a treatment for autism, epilepsy, or mitochondrial disease .
Action Environment
The action, efficacy, and stability of N,N-Dimethyl-d6-glycine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored below +30°C
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASAVXZZLJTNX-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745724 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-d6-glycine hydrochloride | |
CAS RN |
347840-03-3 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347840-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)